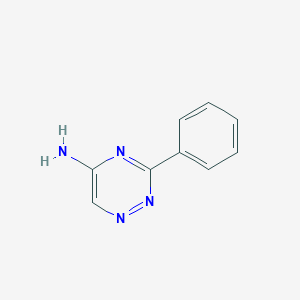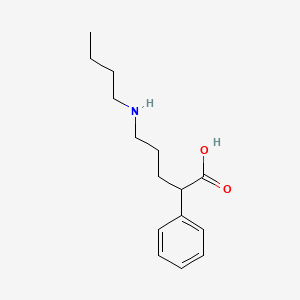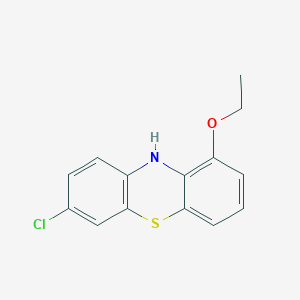![molecular formula C14H14Cl2O7 B14350873 [4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate CAS No. 93044-77-0](/img/structure/B14350873.png)
[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes acetyloxy, dichloro, and methoxy functional groups attached to a phenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acetylation of 2,3-dichloro-5-methoxyphenol to introduce the acetyloxy groups. This step is followed by the reaction with methylene diacetate under controlled conditions to form the final product. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters, including the use of efficient catalysts and solvents, is essential to achieve high yields and minimize waste.
化学反応の分析
Types of Reactions
[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or deacetylated products.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a range of functionalized phenyl derivatives.
科学的研究の応用
[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
類似化合物との比較
Similar Compounds
- [3-(Acetyloxy)-4-methoxyphenyl]methanediyl diacetate
- [4-(Acetyloxy)-3-methoxyphenyl]methanediyl diacetate
- [2,3-Dichloro-4-methoxyphenyl]methanediyl diacetate
Uniqueness
Compared to similar compounds, [4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate is unique due to the specific arrangement of its functional groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
| 93044-77-0 | |
分子式 |
C14H14Cl2O7 |
分子量 |
365.2 g/mol |
IUPAC名 |
[2,3-dichloro-4-(diacetyloxymethyl)-6-methoxyphenyl] acetate |
InChI |
InChI=1S/C14H14Cl2O7/c1-6(17)21-13-10(20-4)5-9(11(15)12(13)16)14(22-7(2)18)23-8(3)19/h5,14H,1-4H3 |
InChIキー |
IZIJIRITMOXVEZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C(C(=C1Cl)Cl)C(OC(=O)C)OC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)

![{(E)-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methylidene}cyanamide](/img/structure/B14350880.png)
